

# Tenovin-1: A Comparative Guide for Sirtuin Inhibition and p53 Activation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tenovin-1

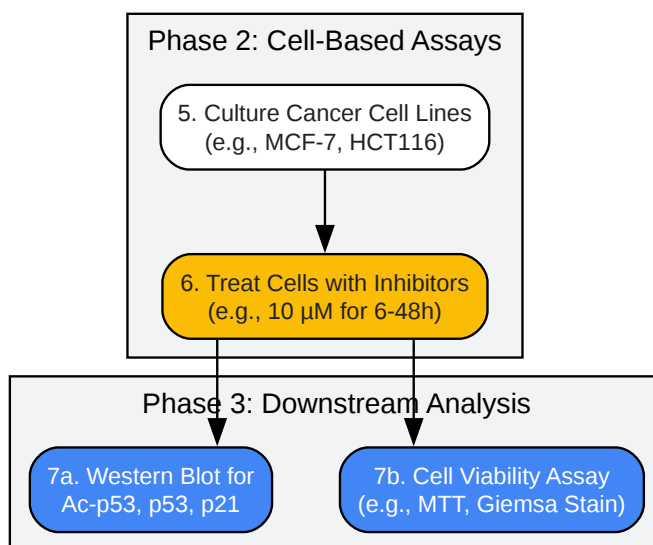
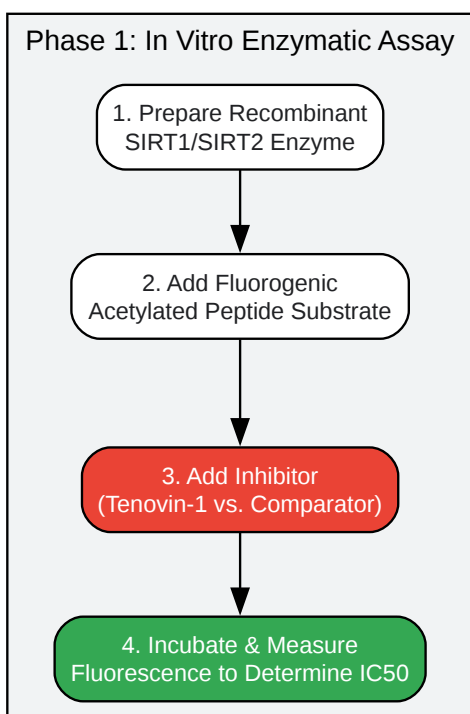
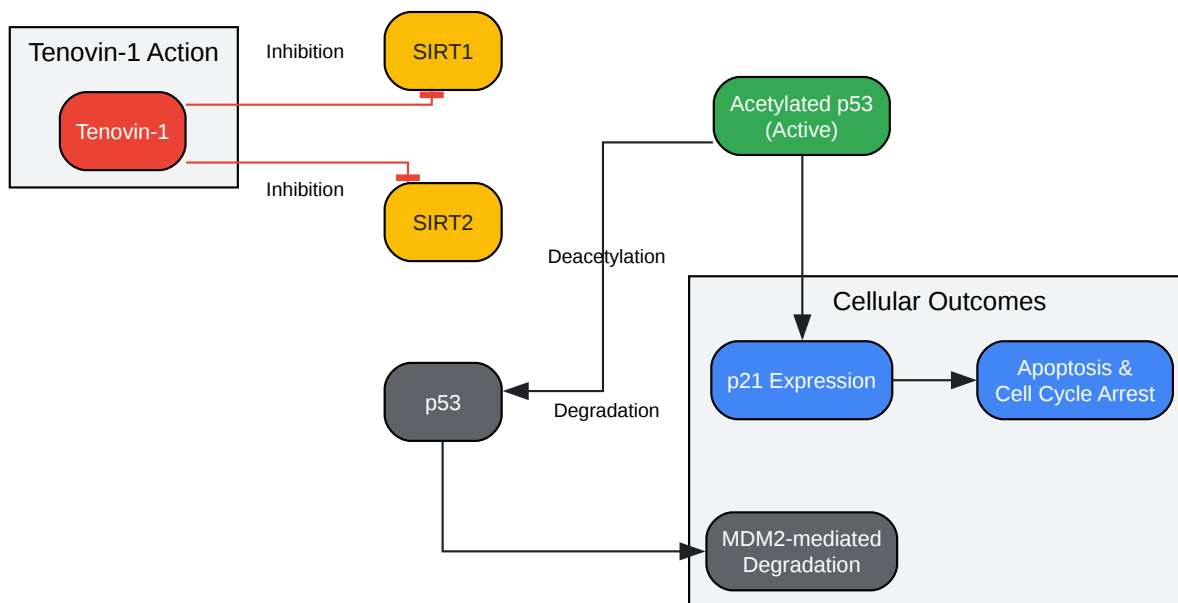
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**Tenovin-1** is a potent small-molecule inhibitor of the sirtuin family of NAD<sup>+</sup>-dependent deacetylases, specifically targeting SIRT1 and SIRT2.<sup>[1][2]</sup> Its discovery through a cell-based screen for p53 activators has positioned it as a valuable tool for cancer research and a lead compound for therapeutic development.<sup>[1][3]</sup> **Tenovin-1** and its more water-soluble analog, Tenovin-6, function by preventing the deacetylation of key cellular proteins, most notably the tumor suppressor p53.<sup>[1][4]</sup> This guide provides a comparative overview of **Tenovin-1**, summarizing its performance against related compounds and detailing the experimental protocols used for its evaluation.

## Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation

**Tenovin-1**'s primary mechanism involves the inhibition of SIRT1 and SIRT2.<sup>[5][6]</sup> In unstressed cells, SIRT1 can deacetylate p53 at lysine 382, marking it for ubiquitination by MDM2 and subsequent proteasomal degradation. By inhibiting SIRT1 and SIRT2, **Tenovin-1** leads to an accumulation of acetylated p53.<sup>[1][3]</sup> This stabilized and activated p53 can then induce the expression of its downstream targets, such as the cell cycle inhibitor p21, ultimately leading to cell cycle arrest and apoptosis in tumor cells.<sup>[1][6]</sup> Notably, **Tenovin-1** activates p53 without inducing a DNA damage response.<sup>[3]</sup> While its effects are pronounced in p53 wild-type cells, **Tenovin-1** can also induce a caspase-independent cell death in p53-null cells, suggesting a broader mechanism of action.<sup>[7]</sup>



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- To cite this document: BenchChem. [Tenovin-1: A Comparative Guide for Sirtuin Inhibition and p53 Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683892#literature-review-of-tenovin-1-comparative-studies]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)